molecular formula C20H25N5O2S B2935688 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclopentylacetamide CAS No. 852144-95-7

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2935688
CAS No.: 852144-95-7
M. Wt: 399.51
InChI Key: UGFADRSWLMKGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclopentylacetamide is a synthetic triazole-based chemical compound designed for preclinical research and development. This molecule features a complex structure that combines an indole heterocycle, a 1,2,4-triazole ring, and a cyclopentylacetamide group, making it a compound of significant interest in medicinal chemistry and biochemical screening. While specific bioactivity data for this exact analog may be limited in public sources, its structural framework is closely related to a class of triazole-based compounds that have been investigated for their potential as kinase inhibitors . The molecular architecture suggests potential application in enzyme inhibition studies, particularly targeting protein kinases involved in cellular signaling pathways . Researchers may employ this compound as a chemical scaffold or intermediate in developing novel therapeutic agents, studying signal transduction mechanisms, or exploring structure-activity relationships in drug discovery. The presence of both hydrogen bond donor and acceptor sites, along with the sulfanyl-acetamide linkage, contributes to its potential for molecular recognition and binding interactions with biological targets. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable regulations governing chemical substances.

Properties

IUPAC Name

N-cyclopentyl-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-27-11-10-25-19(16-12-21-17-9-5-4-8-15(16)17)23-24-20(25)28-13-18(26)22-14-6-2-3-7-14/h4-5,8-9,12,14,21H,2-3,6-7,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFADRSWLMKGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclopentylacetamide is a complex organic molecule that incorporates an indole moiety and a triazole ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Features

The structural formula of the compound includes:

  • Indole Ring : Known for its role in various biological activities, including interactions with serotonin receptors.
  • Triazole Ring : Recognized for its ability to inhibit enzymes, particularly cytochrome P450, impacting drug metabolism.
  • Thioether Linkage : Enhances lipophilicity and potentially increases bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole and triazole rings can bind to these targets, modulating their activity and triggering biochemical pathways that lead to various therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound Biological Activity MIC Values Target Organisms
6h-n (with 4-chlorophenyl moiety)Antibacterial250–1000 µg/mLStaphylococcus aureus
6b-g (phenyl moiety on triazole)Antibacterial250–500 µg/mLBacillus subtilis
6d (with N-cyclohexyl substituent)Antifungal125–1000 µg/mLCandida glabrata
47f (triazole-thione derivative)AnticancerIC50 = 6.2 µMColon carcinoma HCT-116

Case Studies

  • Antimicrobial Activity : A study synthesized various indole-triazole conjugates and evaluated their antimicrobial properties. Compounds demonstrated excellent antibacterial and antifungal activities against pathogens such as Klebsiella pneumoniae and Candida albicans, with the presence of a free N–H in the indole ring significantly enhancing antibacterial activity .
  • Anticancer Properties : Research on mercapto-substituted 1,2,4-triazoles indicated their potential in chemoprevention and chemotherapy. For example, compound 47f showed significant activity against colon cancer cells with an IC50 value of 6.2 μM .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name R1 (Position 4) R2 (Position 5) Acetamide Substituent Reference
Target Compound 2-Methoxyethyl 1H-Indol-3-yl Cyclopentyl
Methyl 2-((5-(1H-Indol-3-yl)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)thio)propanoate m-Tolyl 1H-Indol-3-yl Methyl propanoate
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole 4-Chlorophenyl 1H-Indol-3-yl Ethylthio linker
2-((4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl)thio)-N-Phenylacetamide 4-Methoxyphenyl Phenoxymethyl Phenyl
4-(5-((3-Fluorobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine Phenyl 3-Fluorobenzylthio Pyridine

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxyethyl group (target) provides moderate electron-donating effects, contrasting with electron-withdrawing groups like nitro (e.g., 6b, 6c in ) or chloro (e.g., 4-chlorophenyl in ). These differences influence charge distribution and receptor binding .
  • Aromatic vs.

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Compound Name Melting Point (°C) Solubility (Predicted) Reference
Target Compound Not reported Moderate (polar solvents)
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole 289.9 Low (lipophilic)
4-(5-((3-Fluorobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine 146–148 High (polar solvents)
2-((4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-Triazol-3-yl)thio)-N-Phenylacetamide Not reported Low (aromatic groups)

Key Observations :

  • The 2-methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to compounds with aromatic substituents (e.g., phenyl or naphthalene in ).
  • Higher melting points correlate with rigid aromatic systems (e.g., 289.9°C for 4-chlorophenyl derivative in ), whereas aliphatic substituents reduce crystallinity .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) often achieves higher yields (>85%) compared to traditional cycloaddition (70–85% in ).
  • The target compound’s synthesis may require optimization due to the steric bulk of the cyclopentyl group .

Table 4: Reported Bioactivity of Analogues

Compound Name Activity (IC50/EC50) Target Pathway Reference
Target Compound Not reported
3-(5-((2-(1H-Indol-3-yl)ethyl)thio)-4-(4-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole Cytotoxic (IC50 = 2.3 µM) Tubulin inhibition
2-((4-((4-Nitrobenzylidene)amino)-5-(Trifluoromethyl)-4H-1,2,4-Triazol-3-yl)thio)-1-Phenylethan-1-One Antifungal (EC50 = 8.5 µg/mL) Ergosterol biosynthesis
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-(Thiazol-2-yl)acetamide Anticancer (IC50 = 4.7 µM) Apoptosis induction

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and cytotoxic activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.